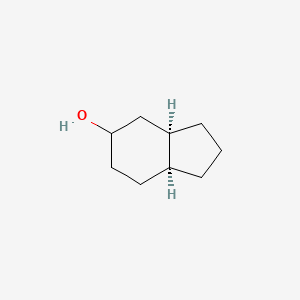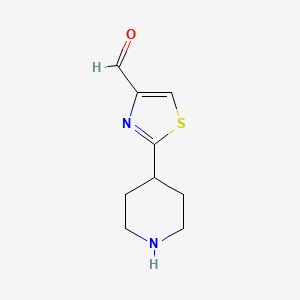
2-(Piperidin-4-yl)thiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-4-yl)thiazole-4-carbaldehyde is a heterocyclic compound that features both a piperidine ring and a thiazole ring
Méthodes De Préparation
The synthesis of 2-(Piperidin-4-yl)thiazole-4-carbaldehyde typically involves the reaction of piperidine derivatives with thiazole carbaldehyde. One common method includes the use of tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxylate as a starting material . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the reaction.
Analyse Des Réactions Chimiques
2-(Piperidin-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Piperidin-4-yl)thiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Researchers are exploring its potential as a building block for new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Piperidin-4-yl)thiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-accepting interactions, which can modulate biochemical pathways. The piperidine ring can enhance the compound’s binding affinity to specific receptors or enzymes, thereby influencing its biological activity .
Comparaison Avec Des Composés Similaires
2-(Piperidin-4-yl)thiazole-4-carbaldehyde can be compared with other similar compounds such as:
4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde: This compound has a methoxy group on the thiazole ring, which can alter its chemical and biological properties.
2-Thiazolecarboxaldehyde: This simpler thiazole derivative lacks the piperidine ring, making it less complex but still useful in various chemical reactions.
The uniqueness of this compound lies in its combined piperidine and thiazole rings, which provide a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C9H12N2OS |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
2-piperidin-4-yl-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h5-7,10H,1-4H2 |
Clé InChI |
BCIGIGNMEKYFGR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=NC(=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
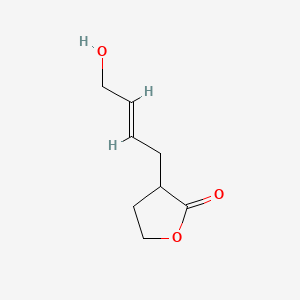
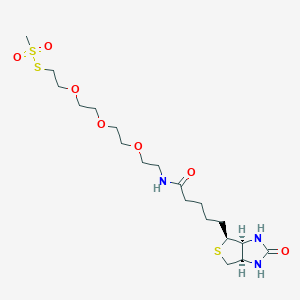
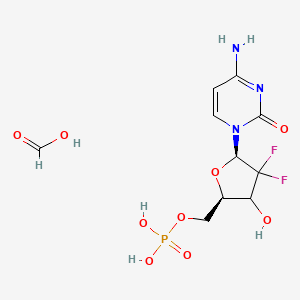
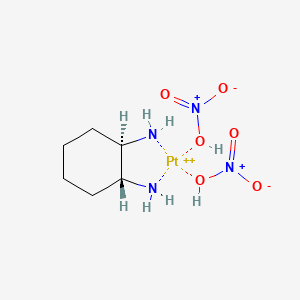
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)

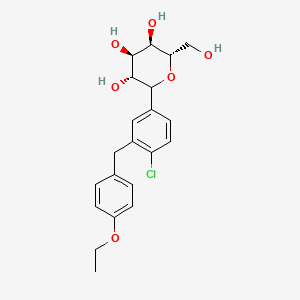
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
